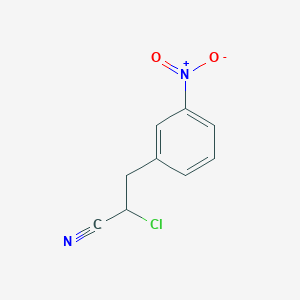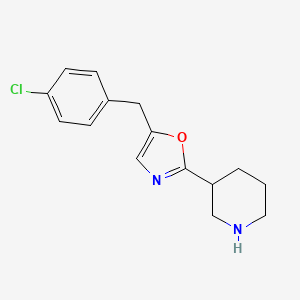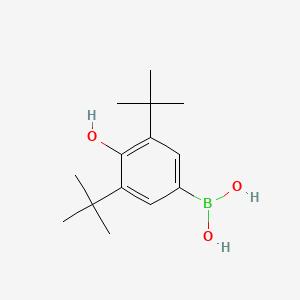
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid
Vue d'ensemble
Description
“(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid” is a chemical compound that has been used in the synthesis of antioxidants . It is an active pharmaceutical intermediate and is slightly soluble in water .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One method involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of “(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid” is C14H23BO3 . The molecular weight is 250.15 .Physical And Chemical Properties Analysis
“(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid” appears as a white to cream or yellow to pale orange solid . It is slightly soluble in water . The compound has a molecular weight of 250.15 .Applications De Recherche Scientifique
Antioxidant and Stabilizer in Food Contact Materials
- Details : The European Food Safety Authority (EFSA) evaluated this compound and concluded that there is no safety concern for consumers when it is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products. Its migration should not exceed 0.05 mg/kg food .
Safety and Hazards
Orientations Futures
The future directions of “(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid” research could involve its use as an antioxidant group to modify esters. This kind of esters is useful in many fields, such as lubricating oil and cutting compound, because of two important functions (antioxidant and lubricant) in the same compound .
Mécanisme D'action
Target of Action
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom . The reaction conditions are exceptionally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The product of the reaction depends on the specific organoboron reagent and the electrophilic organic group used .
Result of Action
The result of the action of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is influenced by various environmental factors. For instance, the reaction requires an inert atmosphere and room temperature . The compound itself is a solid and is stored under normal shipping temperatures . The efficacy and stability of the compound can be affected by these and other factors, such as the presence of other reagents and the specific conditions of the reaction .
Propriétés
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMIGOJEPFFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
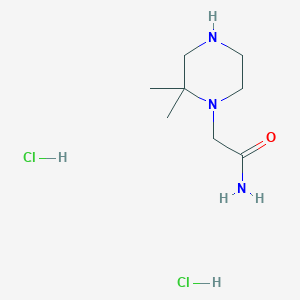
![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)


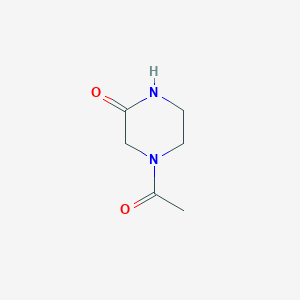

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

